molecular formula C23H22N4O2S B11246651 1-[6-(4-Methylphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[6-(4-Methylphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11246651
M. Wt: 418.5 g/mol
InChI Key: PKCOTXFFEGWNDJ-UHFFFAOYSA-N
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Description

1-[6-(4-Methylphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and is further substituted with various functional groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Methylphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with thiosemicarbazide under acidic conditions.

    Substitution Reactions: The final compound is obtained by introducing the 4-methylphenyl, phenyl, and propanoyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Methylphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methylphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazine derivatives.

    Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups.

Scientific Research Applications

1-[6-(4-Methylphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[6-(4-Methylphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine: A closely related compound with similar structural features.

    1,2,4-Triazolo[5,1-B][1,3,5]thiadiazine: Another isomeric form with different biological properties.

    1,2,4-Triazolo[1,5-C][1,3,5]thiadiazine: A compound with a different fusion pattern of the triazole and thiadiazine rings.

Uniqueness

1-[6-(4-Methylphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

1-[6-(4-methylphenyl)-3-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C23H22N4O2S/c1-4-18(28)21-20(16-13-11-15(3)12-14-16)26(19(29)5-2)27-22(24-25-23(27)30-21)17-9-7-6-8-10-17/h6-14H,4-5H2,1-3H3

InChI Key

PKCOTXFFEGWNDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CC)C4=CC=C(C=C4)C

Origin of Product

United States

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